(2-Amino-4-methoxyphenyl)methanol
Overview
Description
(2-Amino-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It features a phenyl ring substituted with an amino group at the second position, a methoxy group at the fourth position, and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-4-methoxyphenyl)methanol, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in a solvent such as methanol or ethanol at room temperature.
Another method involves the direct amination of (4-Methoxyphenyl)methanol using ammonia or an amine source under suitable conditions. This reaction may require a catalyst such as copper or nickel and can be carried out at elevated temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and a metal catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (2-Amino-4-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (2-Amino-4-methoxyphenyl)acetic acid.
Reduction: (2-Amino-4-methoxyphenyl)methane.
Substitution: Various amides and sulfonamides depending on the substituent introduced.
Scientific Research Applications
(2-Amino-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-4-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance binding affinity through hydrophobic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s versatility in biological systems.
Comparison with Similar Compounds
(2-Amino-4-methylphenol): Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
(4-Methoxyphenyl)methanol: Lacks the amino group, making it less reactive in certain substitution reactions.
(2-Amino-4-methoxyphenyl)acetic acid: An oxidized derivative with different chemical properties.
Uniqueness: (2-Amino-4-methoxyphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the aromatic ring, providing a versatile platform for various chemical transformations and biological interactions.
Properties
IUPAC Name |
(2-amino-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVVOQVTLZCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666719 | |
Record name | (2-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187731-65-3 | |
Record name | (2-Amino-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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